(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 145822-55-5
VCID: VC21143010
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

CAS No.: 145822-55-5

Cat. No.: VC21143010

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate - 145822-55-5

Specification

CAS No. 145822-55-5
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1
Standard InChI Key ZCWQARFFINAXTB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O
SMILES CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

The compound (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is identified by several key parameters that enable precise characterization and tracking in scientific literature. The compound exists as a specific stereoisomer with defined structural characteristics that distinguish it from related analogs.

Table 1: Identification Parameters of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

ParameterValue
CAS Registry Number145822-55-5
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
IUPAC Nametert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate
Standard InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1
InChIKeyZCWQARFFINAXTB-LBPRGKRZSA-N
Canonical SMILESCC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O

The compound is also known by several synonyms including "(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)-carbamic Acid 1,1-Dimethylethyl Ester" and "(S)-2-tert-Butoxycarbonylamino-7-hydroxytetralin".

Structural Characteristics

The compound features a tetrahydronaphthalene (tetralin) core structure with key functional groups positioned strategically. Understanding its three-dimensional structure is critical for predicting its chemical behavior and biological activity.

The molecule contains:

  • A partially saturated naphthalene core (tetrahydronaphthalene ring system)

  • A hydroxyl (-OH) group at position 7 of the aromatic ring

  • A stereospecific (S)-configured carbon at position 2

  • A tert-butyloxycarbonyl (Boc) protected amine group (carbamate) at position 2

The (S) stereochemistry at the C-2 position is a crucial structural feature that distinguishes this specific isomer from its enantiomeric counterpart and impacts its biological activity and chemical properties.

Physical and Chemical Properties

Chemical Reactivity

The reactivity profile of this compound is defined by its functional groups:

  • The hydroxyl group at position 7 can undergo various reactions typical of phenols:

    • Esterification and etherification reactions

    • Oxidation to form quinone derivatives

    • Electrophilic aromatic substitution reactions

  • The tert-butyloxycarbonyl (Boc) protected amine offers:

    • Selective deprotection under acidic conditions

    • Potential for further derivatization after deprotection

    • Stability under basic and nucleophilic conditions

  • The tetrahydronaphthalene core provides:

    • Potential for further functionalization of the aromatic ring

    • Possibility for selective oxidation or reduction reactions

Synthesis and Production Methods

AspectDetails
Target UsersResearch laboratories, industrial settings, professional manufacturing
RestrictionsNot for medical or consumer use
AvailabilitySpecialized chemical suppliers
Packaging UnitsTypically available in research quantities (e.g., 50 mg)
Regulatory StatusResearch use only

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Understanding the relationship between (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamateC15H21NO3263.33 g/molReference structure
tert-butyl N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamateC16H23NO3277.36 g/molMethoxy group instead of hydroxyl at position 7
(1R,2S)-cis-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphtholC15H21NO3263.33 g/molDifferent stereochemistry (1R,2S) and hydroxyl at position 1
tert-Butyl (4-hydroxynaphthalen-2-yl)carbamateC15H17NO3259.30 g/molFully aromatic naphthalene core with hydroxyl at position 4

Structure-Activity Relationships

The specific structural features of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate contribute significantly to its chemical behavior and potential biological activity:

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques for analyzing (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate would likely include:

  • High-Performance Liquid Chromatography (HPLC):

    • Particularly useful for assessing purity and separating from potential isomers

    • Chiral HPLC could confirm enantiomeric purity

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment

    • Development systems would likely include moderately polar solvents

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